molecular formula C20H19NO B11839830 Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- CAS No. 729580-77-2

Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-

Cat. No.: B11839830
CAS No.: 729580-77-2
M. Wt: 289.4 g/mol
InChI Key: DPZPMTRHEVAEBW-UHFFFAOYSA-N
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Description

3-(2-phenyl-1H-indol-3-yl)cyclohexanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a cyclohexanone ring fused with an indole moiety, which is further substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenyl-1H-indol-3-yl)cyclohexanone can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenyl-1H-indol-3-yl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring. Halogenation, nitration, and sulfonation can be performed under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(2-phenyl-1H-indol-3-yl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-phenyl-1H-indol-3-yl)cyclohexanone involves its interaction with various molecular targets. The indole moiety is known to bind with high affinity to multiple biological receptors, influencing pathways related to cell signaling, apoptosis, and inflammation. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-3-yl)cyclohexanone
  • 2-phenyl-1H-indol-3-yl derivatives
  • Indole-3-carbaldehyde derivatives

Uniqueness

3-(2-phenyl-1H-indol-3-yl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

729580-77-2

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

3-(2-phenyl-1H-indol-3-yl)cyclohexan-1-one

InChI

InChI=1S/C20H19NO/c22-16-10-6-9-15(13-16)19-17-11-4-5-12-18(17)21-20(19)14-7-2-1-3-8-14/h1-5,7-8,11-12,15,21H,6,9-10,13H2

InChI Key

DPZPMTRHEVAEBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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